N-cyclohexylquinazolin-4-amine
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Overview
Description
N-cyclohexylquinazolin-4-amine: is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.30488 . It is a derivative of quinazoline, a heterocyclic compound that has significant importance in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclohexylamine. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which facilitate the formation of the desired compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
N-cyclohexylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-cyclohexylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Cyclohexylamine: A precursor used in the synthesis of N-cyclohexylquinazolin-4-amine.
Quinazoline: The parent compound from which this compound is derived
Uniqueness: this compound is unique due to its specific structure, which combines the quinazoline core with a cyclohexylamine moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81080-06-0 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-cyclohexylquinazolin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17) |
InChI Key |
CIFOBGKTSPXVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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